2-(Difluoromethoxy)-3-methoxybenzaldehyde oxime
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Overview
Description
2-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This compound is notable for its difluoromethoxy and methoxy substituents on the benzaldehyde moiety, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-3-methoxybenzaldehyde oxime typically involves the reaction of 2-(difluoromethoxy)-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C. The oxime formation is facilitated by the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde, followed by the elimination of water.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-methoxybenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)-3-methoxybenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The difluoromethoxy and methoxy groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)-3-methoxybenzaldehyde oxime
- 2-(Methoxy)-3-methoxybenzaldehyde oxime
- 2-(Difluoromethoxy)-4-methoxybenzaldehyde oxime
Uniqueness
2-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct chemical and biological properties. The difluoromethoxy group can enhance the compound’s stability and lipophilicity, while the methoxy group can influence its reactivity and interaction with biological targets. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
2-(Difluoromethoxy)-3-methoxybenzaldehyde oxime is a chemical compound classified as an oxime, characterized by the presence of difluoromethoxy and methoxy functional groups attached to a benzaldehyde structure. This compound has garnered attention in scientific research for its potential biological activities, particularly its antimicrobial and anticancer properties. The unique combination of substituents enhances its reactivity and applicability in medicinal chemistry.
- Molecular Formula : C10H10F2N1O3
- Molecular Weight : Approximately 217.17 g/mol
- Structure :
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxime group can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The difluoromethoxy and methoxy groups enhance the compound's lipophilicity, facilitating better penetration through cell membranes, which may lead to modulation of various biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.
Anticancer Properties
The compound has also been investigated for its anticancer effects . It has demonstrated cytotoxic activity against several cancer cell lines, indicating that it may serve as a candidate for cancer treatment. The mechanism involves inhibiting key kinases involved in cancer cell proliferation and survival .
Study on Anticancer Activity
A study published in 2021 highlighted the role of oximes, including this compound, in cancer therapy. It was found that compounds within this class could inhibit over 40 different kinases, including those implicated in tumor growth and metastasis. This suggests that the compound may play a role in targeted cancer therapies .
Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of this compound was assessed against common pathogens. The results indicated that it possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Difluoromethoxy & methoxy groups on benzaldehyde | Enhanced lipophilicity; potential therapeutic applications |
4-(Difluoromethoxy)-3-methoxybenzaldehyde oxime | Difluoromethoxy & methoxy groups at different positions | Different biological activity profiles due to positional effects |
2-Hydroxy-3-methoxybenzaldehyde oxime | Hydroxy instead of difluoromethoxy | Simpler reactivity; less complex biological interactions |
This table illustrates how variations in structural features can influence the biological activity and therapeutic potential of related compounds.
Properties
IUPAC Name |
(NE)-N-[[2-(difluoromethoxy)-3-methoxyphenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-14-7-4-2-3-6(5-12-13)8(7)15-9(10)11/h2-5,9,13H,1H3/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZXHBFYNYQNTG-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC(F)F)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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